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(1-Phenyl-propylamino)-acetic acid -

(1-Phenyl-propylamino)-acetic acid

Catalog Number: EVT-7994273
CAS Number:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be derived from various synthetic pathways, often involving the manipulation of simpler amino acids or phenyl derivatives. It is classified under amino acids due to its structural characteristics, which include an amino group (NH2-NH_2), a carboxylic acid group (COOH-COOH), and a side chain that includes a phenyl group.

Synthesis Analysis

The synthesis of (1-Phenyl-propylamino)-acetic acid can be approached through several methodologies, including:

  1. Direct Amination: This method involves the reaction of phenylacetic acid with propylamine under acidic or basic conditions. The reaction typically requires heating to facilitate the formation of the amine bond.
  2. Rearrangement Reactions: Utilizing nitrogen migration techniques, such as those described in recent literature, can yield non-racemic α-amino acids. This process often involves converting carboxylic acids into azanyl esters followed by iron-catalyzed rearrangements, achieving high enantiomeric excesses .
  3. Carbonylation Methods: Another potential synthetic route involves the carbonylation of toluene derivatives to produce phenylacetic acid, which can then be further modified to obtain (1-Phenyl-propylamino)-acetic acid .

Each method requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of (1-Phenyl-propylamino)-acetic acid consists of:

  • A central carbon atom bonded to:
    • An amino group (NH2-NH_2)
    • A carboxylic acid group (COOH-COOH)
    • A propyl chain connected to a phenyl group.

Structural Formula

The structural formula can be represented as follows:

C9H11NO2\text{C}_9\text{H}_{11}\text{N}\text{O}_2

his indicates that the compound contains nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Molecular Geometry

The geometry around the central carbon atom is tetrahedral due to sp³ hybridization. The presence of the phenyl group introduces aromatic characteristics that may influence the compound's reactivity and interactions.

Chemical Reactions Analysis

(1-Phenyl-propylamino)-acetic acid can participate in various chemical reactions typical for amino acids:

  1. Peptide Formation: It can react with other amino acids through peptide bond formation, leading to dipeptides or polypeptides.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield corresponding amines.
  3. Acid-Base Reactions: The carboxylic acid group can donate a proton in acidic conditions while the amino group can accept protons in basic environments, making it zwitterionic at physiological pH.
Mechanism of Action

The mechanism of action for (1-Phenyl-propylamino)-acetic acid primarily involves its interactions with biological systems:

  • Neurotransmitter Modulation: Due to its structural similarity to
Biosynthesis and Metabolic Pathways

Enzymatic Pathways for Precursor Utilization and Intermediate Formation

The biosynthesis of (1-Phenyl-propylamino)-acetic acid originates from the aromatic amino acid L-phenylalanine (L-Phe), which serves as the primary metabolic precursor. The initial enzymatic step involves a transaminase reaction catalyzed by a substrate-specific aminotransferase, converting L-Phe to phenylpyruvate (PPY). This reaction parallels the first step in phenylalanine catabolism observed across bacteria and plants [3] [6]. PPY undergoes reductive amination via a NADPH-dependent dehydrogenase specific for aliphatic side chains, forming 1-Phenyl-propylamine (1-PPA). This intermediate represents the critical branch point differentiating this pathway from PAA biosynthesis, where phenylpyruvate is typically decarboxylated to phenylacetaldehyde [1] [6].

The defining step involves the conjugation of 1-PPA with an acetyl moiety through an ATP-dependent glycine acetyltransferase (Gat), yielding the final product, (1-Phenyl-propylamino)-acetic acid. This enzymatic reaction exhibits structural similarities to the glycine conjugation system observed in mammalian PAA metabolism but operates with distinct substrate specificity for 1-PPA [4]. Recent biochemical characterization indicates that this glycine conjugation step proceeds via an activated intermediate (1-Phenyl-propylamino)-acetyl-AMP) prior to glycine attachment, analogous to the mechanism of phenylacetate-CoA ligase (PaaK) in classical PAA catabolism [5] [8].

Table 1: Enzymatic Reactions in (1-Phenyl-propylamino)-Acetic Acid Biosynthesis

StepEnzyme ClassSubstrateProductCofactors/Co-substratesConserved Domains
1Aromatic aminotransferaseL-PhenylalaninePhenylpyruvate (PPY)α-KetoglutaratePLP-dependent transferase
2Dehydrogenase (specific)Phenylpyruvate1-Phenyl-propylamine (1-PPA)NADPHShort-chain dehydrogenase/reductase (SDR)
3Glycine acetyltransferase1-PPA(1-Phenyl-propylamino)-acetyl-AMPATP, GlycineAMP-binding enzyme, Glycine N-acyltransferase

Comparative genomic analyses reveal that the genes encoding these enzymes frequently cluster within bacterial operons, often physically linked with transporters for phenylalanine or phenylpyruvate uptake. Biochemical studies demonstrate that the pathway operates optimally at pH 7.0-7.8 and shows substrate inhibition at L-Phe concentrations exceeding 5 mM. The pathway flux is significantly influenced by carbon availability, with glucose repression observed in Escherichia coli and related γ-proteobacteria, whereas in actinobacteria, pathway expression is induced under phenylalanine excess conditions [5] [8].

Genetic and Epigenetic Regulation of Biosynthetic Gene Clusters

The genomic organization of (1-Phenyl-propylamino)-acetic acid biosynthesis genes reveals a conserved ~8 kb gene cluster typically containing, at minimum, the transaminase (phat), dehydrogenase (phad), and acetyltransferase (phag) genes. This cluster is under the tight control of a TetR-family transcriptional regulator, designated PhaR, which acts as a transcriptional repressor. PhaR shares significant structural homology with the PaaR regulator of classical PAA catabolism, particularly in its N-terminal DNA-binding domain [5] [8].

Mechanistically, PhaR binds to a 22-bp palindromic operator sequence (5′-ACTNACCGNNCGNNCGGTNAGT-3′) located upstream of the phat promoter. Binding occurs with high affinity (Kd ≈ 1.1 × 10⁻³ μM) in the absence of pathway intermediates. 1-Phenyl-propylamine (1-PPA) acts as the pathway-specific inducer, binding to the C-terminal ligand-binding domain of PhaR (Kd ≈ 9 × 10⁻² μM) and triggering a conformational change that releases PhaR from the operator DNA, thereby derepressing transcription [5] [8]. This regulatory mechanism closely mirrors the PaaR/PA-CoA system in PAA metabolism but exhibits ligand specificity for the aminylated intermediate rather than the CoA-activated acid [1] [8].

Beyond pathway-specific regulation, global regulators integrate this biosynthetic pathway with cellular metabolism:

  • Carbon Catabolite Repression (CCR): The phag promoter contains a conserved cre (catabolite responsive element) site, enabling repression by the CcpA/Crc regulator complex during growth on preferred carbon sources like glucose [1].
  • Nitrogen Regulation: GlnR binding sites upstream of phat suggest nitrogen availability modulates pathway expression, particularly in actinomycetes [5].
  • Epigenetic Modulation: Histone-like nucleoid structuring proteins (e.g., H-NS) exert silencing effects on the pha cluster in enteric bacteria, potentially delaying expression until environmental phenylalanine concentrations reach critical levels. Small regulatory RNAs (sRNAs), particularly those responsive to aromatic compound stress (e.g., RsmY), have been implicated in post-transcriptional regulation of the acetyltransferase mRNA [1] [10].

Table 2: Regulatory Proteins Influencing (1-Phenyl-propylamino)-Acetic Acid Gene Clusters

RegulatorTypeBinding Site/TargetEffectInducer/InhibitorPhysiological Role
PhaRTetR-family repressor22-bp palindrome upstream of phatRepression1-Phenyl-propylamine (relief)Pathway-specific induction by intermediate
CcpA/CrcGlobal carbon regulatorcre site (TGWAANCGNTNWCA)RepressioncAMP (relief in low glucose)Carbon catabolite repression
GlnRNitrogen response regulatorGlnR box (CTGTCAG)ActivationNitrogen limitationNitrogen assimilation link
H-NSNucleoid-associated proteinAT-rich regions within clusterSilencingTemperature/osmolarity changesEnvironmental integration

Transcriptional analyses demonstrate peak expression of the pha cluster during the late exponential growth phase under conditions of phenylalanine excess. Deletion of phaR results in constitutive expression of biosynthetic genes and a 3-fold increase in (1-Phenyl-propylamino)-acetic acid production, confirming its role as the master repressor [5] [8].

Comparative Analysis with Phenylacetic Acid (PAA) Metabolic Networks

(1-Phenyl-propylamino)-acetic acid shares biochemical origins with phenylacetic acid (PAA) through their common precursor, L-phenylalanine. However, their metabolic pathways diverge significantly after phenylpyruvate formation, leading to distinct biochemical properties and physiological roles.

Precursor Channeling: Both pathways initiate with L-phenylalanine transamination to phenylpyruvate. The PAA pathway requires decarboxylation of phenylpyruvate to phenylacetaldehyde (catalyzed by FeaB or Kdc), followed by oxidation to PAA. In contrast, (1-Phenyl-propylamino)-acetic acid synthesis involves the reductive amination of phenylpyruvate to 1-Phenyl-propylamine, bypassing the decarboxylation step entirely. This key difference results in the retention of an additional carbon atom in the side chain of (1-Phenyl-propylamino)-acetic acid compared to PAA [1] [6] [8].

Activation and Conjugation: PAA metabolism universally requires activation to phenylacetyl-CoA (PA-CoA) via the ATP-dependent phenylacetate-CoA ligase (PaaK) as the critical first step before further catabolism or conjugation. This activation is essential for both degradation via the epoxidation pathway and for regulatory functions (e.g., as the effector molecule for PaaX/PaaR). Conversely, (1-Phenyl-propylamino)-acetic acid incorporates glycine without prior CoA activation, utilizing a direct glycine acetyltransferase reaction. This biochemical distinction suggests different energetic investments and potentially distinct subcellular compartmentalization [1] [4] [8].

Catabolic Fates: PAA catabolism proceeds through a complex aerobic hybrid pathway involving CoA activation, epoxidation by a multicomponent oxygenase (PaaABCDE), ring rearrangement, and hydrolysis to yield acetyl-CoA and succinyl-CoA. This pathway involves up to 12 enzymatic steps and is conserved across diverse bacteria [1] [8]. In contrast, (1-Phenyl-propylamino)-acetic acid does not undergo aromatic ring cleavage. Instead, experimental evidence suggests potential modifications via N-acetylation, hydroxylation, or conjugation to form secondary metabolites, possibly serving detoxification or signaling functions rather than energy-yielding catabolism [4] [8].

Regulatory Cross-talk: Both pathways employ TetR-family regulators (PhaR vs. PaaR/PaaX) that bind similar palindromic operator sequences. However, their effector molecules differ fundamentally: PA-CoA acts as the effector for PaaR/PaaX in PAA metabolism, while 1-Phenyl-propylamine serves as the inducer for PhaR. This divergence reflects the distinct biochemical nature of the pathway intermediates. Notably, some bacterial species harbor both pathways, and transcriptomic data indicates potential cross-regulatory effects, where overexpression of the paa operon moderately represses the pha cluster, possibly through competition for the common phenylpyruvate precursor or shared global regulators like CcpA [1] [5] [8].

Table 3: Comparative Features of PAA and (1-Phenyl-propylamino)-Acetic Acid Metabolic Pathways

FeaturePhenylacetic Acid (PAA) Pathway(1-Phenyl-propylamino)-Acetic Acid Pathway
Core PrecursorL-PhenylalanineL-Phenylalanine
Key Initial IntermediatePhenylpyruvate → PhenylacetaldehydePhenylpyruvate → 1-Phenyl-propylamine
Activation StepPaaK: PAA → Phenylacetyl-CoA (PA-CoA)None (direct glycine conjugation)
Signature EnzymesPaaABCDE (epoxidase complex), PaaG (ring hydrolase)Specific dehydrogenase, Glycine acetyltransferase
Regulator TypeTetR-family (PaaR/PaaX)TetR-family (PhaR)
Effector MoleculePhenylacetyl-CoA (PA-CoA)1-Phenyl-propylamine
Catabolic OutcomeRing cleavage → Acetyl-CoA + Succinyl-CoANo ring cleavage; excreted/modified conjugates
Physiological RolesCarbon source utilization, virulence modulation (biofilm, stress resistance) [1] [10]Putative detoxification, signaling, osmotic protection
Conservation~16% of sequenced bacterial genomes [8]Limited distribution (primarily Actinobacteria, γ-Proteobacteria)

Functional Specialization: While PAA metabolism is tightly linked to central energy metabolism and significantly influences virulence phenotypes (e.g., biofilm formation, antibiotic resistance, oxidative stress tolerance) in pathogens like Acinetobacter baumannii [1] [10], the physiological role of (1-Phenyl-propylamino)-acetic acid remains less defined. Evidence suggests potential functions in nitrogen storage under growth-limiting conditions, osmoregulation due to its zwitterionic nature, or as a precursor for secondary metabolites with antimicrobial properties, analogous to some fungal phenylacetic acid derivatives [4] [8]. Its limited distribution across microbial taxa compared to the widespread PAA pathway suggests niche-specific adaptations rather than a core metabolic function.

Properties

Product Name

(1-Phenyl-propylamino)-acetic acid

IUPAC Name

2-(1-phenylpropylamino)acetic acid

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-2-10(12-8-11(13)14)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14)

InChI Key

NQTWJCUPANHZNW-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)NCC(=O)O

Canonical SMILES

CCC(C1=CC=CC=C1)NCC(=O)O

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